![molecular formula C9H13NO2 B009573 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 100782-25-0](/img/structure/B9573.png)
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, also known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a derivative of psilocin, a naturally occurring compound found in certain types of mushrooms. 4-AcO-DMT has gained popularity in recent years due to its psychedelic effects, which are similar to those of psilocybin mushrooms.
Applications De Recherche Scientifique
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has been used in various scientific research studies to investigate its effects on the brain and behavior. It has been found to have similar effects to psilocybin, including altered perception, mood, and cognition. Research has also shown that 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has potential therapeutic applications for the treatment of anxiety, depression, and addiction.
Mécanisme D'action
The exact mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is thought to activate these receptors, leading to altered perception and mood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, which can lead to visual distortions and hallucinations. The effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one can last for several hours, and users may experience a range of emotions, from euphoria to anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in lab experiments is that it is a synthetic compound, which means that its purity and potency can be controlled more easily than natural compounds. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its effects on the brain and behavior.
Orientations Futures
There are many potential future directions for research on 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. One area of interest is its potential therapeutic applications for the treatment of mental health disorders such as anxiety and depression. Another area of research could focus on the long-term effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one use, including any potential risks or benefits. Additionally, more research is needed to fully understand the mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one and its effects on the brain and behavior.
Conclusion:
In conclusion, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a synthetic psychedelic compound that has gained popularity in recent years due to its effects on perception, mood, and cognition. It has been used in various scientific research studies to investigate its potential therapeutic applications and its effects on the brain and behavior. While there is still much to be learned about this compound, its potential for future research and applications is promising.
Méthodes De Synthèse
The synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one involves the acetylation of psilocin using acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
100782-25-0 |
|---|---|
Nom du produit |
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
6-acetyl-6-azabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)10-5-7-2-3-9(12)8(10)4-7/h7-8H,2-5H2,1H3 |
Clé InChI |
VIUKNPFVFOCTAI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CCC(=O)C1C2 |
SMILES canonique |
CC(=O)N1CC2CCC(=O)C1C2 |
Synonymes |
6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



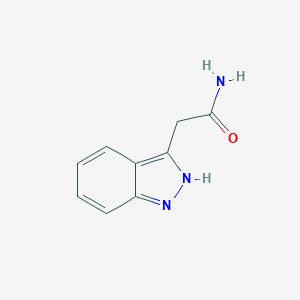
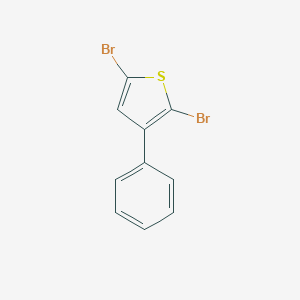
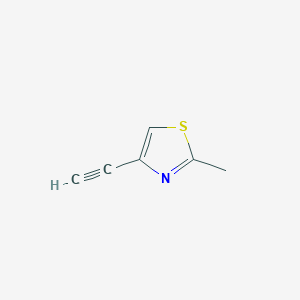
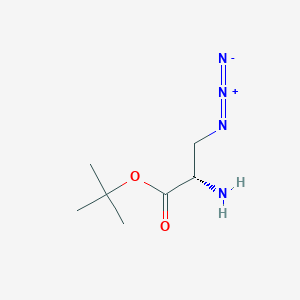
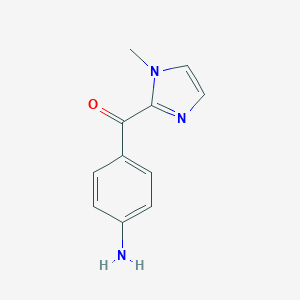
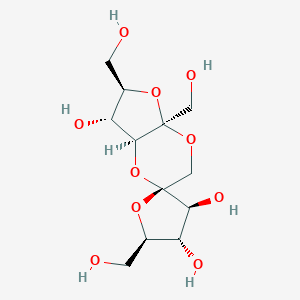
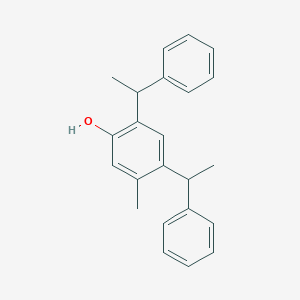
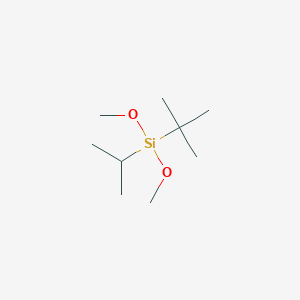
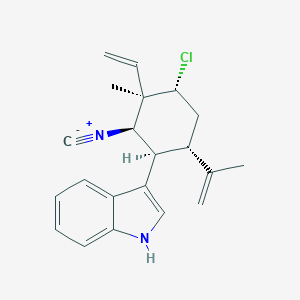
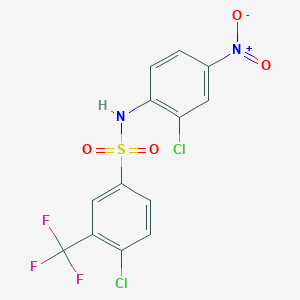

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)